1-(2-クロロフェニル)ピペラジン

概要

説明

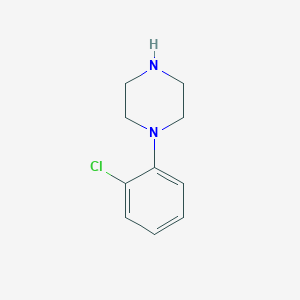

1-(2-Chlorophenyl)piperazine, also known as 1-(2-Chlorophenyl)piperazine, is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2-Chlorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学研究

「1-(2-クロロフェニル)ピペラジン」は、経験式が C10H13ClN2 で表される化学化合物です。 ユニークな特性を持つことから、化学研究で頻繁に使用されています . この化合物は粉末形で入手でき、融点は 160〜163 ℃ です .

ピペラジン誘導体の合成

ピペラジン誘導体は、その幅広い生物学的および薬学的活性から、さまざまな分野で広く使用されています。 「1-(2-クロロフェニル)ピペラジン」は、これらの誘導体の合成に使用されます . 例えば、スルホニウム塩を用いた 1,2-ジアミン誘導体の環化に使用されます .

医薬品開発

「1-(2-クロロフェニル)ピペラジン」が一部を構成するピペラジン部分は、トリメタジジン、ラノラジン、ベフラルイン、アリピプラゾール、クエチアピン、インジナビル、シタグリプチン、ベスティピタントなどの医薬品で広く使用されています . そのため、「1-(2-クロロフェニル)ピペラジン」は、これらの医薬品の開発において重要な役割を果たしています .

キラルピペラジンの合成

「1-(2-クロロフェニル)ピペラジン」は、2-置換キラルピペラジンの合成に使用されます。 重要なステップには、ジアミンと、その場で生成されるスルホニウム塩との間のアザマイケル付加が含まれます .

固相合成

「1-(2-クロロフェニル)ピペラジン」は、複数のペプチド配列を同時に合成するために使用される方法である、平行固相合成に使用されます .

光触媒合成

「1-(2-クロロフェニル)ピペラジン」は、光触媒合成に使用されます。光触媒合成は、光を使用して反応を加速し、活性化基質を作成するプロセスです .

作用機序

Target of Action

1-(2-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine, primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . This receptor plays a significant role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

1-(2-Chlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(2-Chlorophenyl)piperazine binds to the 5-HT2C receptor, activating it, which leads to a series of events in the cell that results in various physiological effects .

Pharmacokinetics

It is known to be metabolized in the liver via the CYP2D6 enzyme . The elimination half-life ranges from 4 to 14 hours . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability .

Result of Action

The activation of the 5-HT2C receptor by 1-(2-Chlorophenyl)piperazine can lead to various molecular and cellular effects. It has been reported to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has potent anorectic effects .

生化学分析

Biochemical Properties

1-(2-Chlorophenyl)piperazine is known to interact with various enzymes and proteins. It has been reported to have affinity for serotonin receptors, acting as an agonist . This means that it can bind to these receptors and activate them, influencing biochemical reactions within the cell .

Cellular Effects

The effects of 1-(2-Chlorophenyl)piperazine on cells are largely due to its interactions with serotonin receptors. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, by activating serotonin receptors, it can trigger a cascade of intracellular events that lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chlorophenyl)piperazine involves binding interactions with biomolecules, particularly serotonin receptors . As an agonist, it can bind to these receptors and activate them, leading to changes in gene expression and cellular function .

Metabolic Pathways

1-(2-Chlorophenyl)piperazine is metabolized in the liver via the CYP2D6 isoenzyme . This enzyme plays a major role in its metabolism, converting it into various metabolites .

生物活性

1-(2-Chlorophenyl)piperazine (2CPP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound interacts with various neurotransmitter systems, primarily affecting serotonin (5-HT) and gamma-aminobutyric acid (GABA) receptors, which are crucial for the treatment of psychiatric disorders and other medical conditions.

Chemical Structure and Properties

1-(2-Chlorophenyl)piperazine is characterized by the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : Approximately 233.138 g/mol

The compound consists of a piperazine ring with a chlorophenyl substituent, which influences its interaction with biological targets. The presence of chlorine enhances the lipophilicity of the molecule, potentially affecting its bioavailability and receptor binding affinity.

The primary mechanism of action for 1-(2-Chlorophenyl)piperazine involves its modulation of neurotransmitter systems:

- Serotonin Receptor Interaction : 2CPP exhibits high affinity for serotonin receptors, particularly the 5-HT and 5-HT subtypes. This interaction is significant for its potential use in treating anxiety and depression .

- GABA Receptor Modulation : The compound also antagonizes GABA receptors, which may contribute to its anxiogenic effects and implications in treating intoxications.

Biological Activities

1-(2-Chlorophenyl)piperazine has been investigated for various biological activities:

- Psychoactive Effects : Studies indicate that 2CPP can induce anxiogenic effects in animal models, suggesting potential applications in psychiatric drug development .

- Antihypertensive Properties : Related compounds have shown ganglionic blocking activity and short-lived antihypertensive effects, indicating a broader therapeutic potential.

- Antiproliferative Activity : Research has demonstrated that piperazine derivatives can exhibit antiproliferative effects against cancer cell lines, highlighting their potential in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-Chlorophenyl)piperazine:

- Anxiogenic Effects in Rodents : A study demonstrated that administration of 2CPP led to increased anxiety-like behavior in rodent models, correlating with its action on serotonin receptors. This finding supports its potential role as a tool for studying anxiety disorders .

- Antiproliferative Studies : In silico studies on piperazine derivatives, including 2CPP, showed promising results in inhibiting cancer cell proliferation. Molecular docking studies revealed strong binding affinities to androgen receptors, suggesting a mechanism for anticancer activity .

- Pharmacokinetic Profiles : Research into the pharmacokinetics of related compounds indicates that modifications to the piperazine structure can enhance bioavailability and receptor affinity, paving the way for more effective therapeutic agents .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

1-(2-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057734 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-50-0 | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Chlorophenyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were employed to characterize 1-(2-Chlorophenyl)piperazine, and what structural insights were gained?

A1: The study employed a combination of spectroscopic methods including Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy to comprehensively analyze the structural properties of 1-(2-Chlorophenyl)piperazine []. These techniques provided complementary information about the vibrational modes, electronic transitions, and nuclear environment of the molecule.

- FT-IR and FT-Raman: These methods revealed detailed information about the vibrational frequencies associated with various functional groups within the molecule, such as C-H stretching, C=C aromatic ring vibrations, and C-Cl stretching [].

- NMR (¹H and ¹³C): NMR spectroscopy was crucial in identifying the different proton and carbon environments within the molecule []. By analyzing the chemical shifts and coupling patterns, researchers could confirm the structure and assign specific signals to individual atoms in 1-(2-Chlorophenyl)piperazine.

- UV-Vis Spectroscopy: This technique helped identify the electronic transitions occurring within the molecule, particularly the π→ π* transitions associated with the aromatic ring []. This provided insights into the electronic structure and potential photochemical properties of 1-(2-Chlorophenyl)piperazine.

Q2: How was computational chemistry, specifically DFT, utilized to understand the properties of 1-(2-Chlorophenyl)piperazine?

A2: Density Functional Theory (DFT) calculations played a crucial role in complementing and interpreting the experimental spectroscopic data []. The researchers utilized the B3LYP functional with the 6-311++G (d,p) basis set, a well-established approach for modeling organic molecules.

- Vibrational Frequency Analysis: DFT calculations were employed to assign the experimentally observed vibrational frequencies from FT-IR and FT-Raman spectra to specific molecular motions []. This provided a deeper understanding of the vibrational modes and their contribution to the overall spectroscopic fingerprint of 1-(2-Chlorophenyl)piperazine.

- NMR Chemical Shift Prediction: The researchers used the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework to predict the ¹H and ¹³C NMR chemical shifts []. The good agreement between the calculated and experimental chemical shifts served as a validation of the optimized molecular geometry and reinforced the reliability of the computational approach.

- Electronic Structure and Properties: DFT calculations provided insights into the electronic structure of 1-(2-Chlorophenyl)piperazine, including the energies and shapes of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) []. Analysis of the HOMO-LUMO gap offered information about the molecule's reactivity, stability, and potential for participating in chemical reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。